molecular formula C33H33NO3 B12296036 3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid CAS No. 1292290-42-6

3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid

Cat. No.: B12296036
CAS No.: 1292290-42-6
M. Wt: 491.6 g/mol
InChI Key: FHRWHNJJQGSCQC-UHFFFAOYSA-N
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Description

(3S)-3-(4-{[4-(1’H-Spiro[indene-1,4’-piperidin]-1’-ylmethyl)benzyl]oxy}hex-4-ynoic acid) is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(4-{[4-(1’H-Spiro[indene-1,4’-piperidin]-1’-ylmethyl)benzyl]oxy}hex-4-ynoic acid) typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include propargyl alcohols, which play a crucial role in the formation of the spiro structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts, such as Rh(III), can enhance the efficiency of the cascade annulation process, leading to the regioselective construction of the spiro structure .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(4-{[4-(1’H-Spiro[indene-1,4’-piperidin]-1’-ylmethyl)benzyl]oxy}hex-4-ynoic acid) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The benzyl group can undergo substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3S)-3-(4-{[4-(1’H-Spiro[indene-1,4’-piperidin]-1’-ylmethyl)benzyl]oxy}hex-4-ynoic acid) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (3S)-3-(4-{[4-(1’H-Spiro[indene-1,4’-piperidin]-1’-ylmethyl)benzyl]oxy}hex-4-ynoic acid) involves its interaction with specific molecular targets and pathways. The spiro structure allows for unique binding interactions with enzymes or receptors, potentially leading to the modulation of biological processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-(4-{[4-(1’H-Spiro[indene-1,4’-piperidin]-1’-ylmethyl)benzyl]oxy}hex-4-ynoic acid) stands out due to its specific combination of functional groups and the spiro structure, which confer unique chemical and biological properties

Properties

CAS No.

1292290-42-6

Molecular Formula

C33H33NO3

Molecular Weight

491.6 g/mol

IUPAC Name

3-[4-[[4-(spiro[indene-1,4'-piperidine]-1'-ylmethyl)phenyl]methoxy]phenyl]hex-4-ynoic acid

InChI

InChI=1S/C33H33NO3/c1-2-5-29(22-32(35)36)27-12-14-30(15-13-27)37-24-26-10-8-25(9-11-26)23-34-20-18-33(19-21-34)17-16-28-6-3-4-7-31(28)33/h3-4,6-17,29H,18-24H2,1H3,(H,35,36)

InChI Key

FHRWHNJJQGSCQC-UHFFFAOYSA-N

Canonical SMILES

CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)CN3CCC4(CC3)C=CC5=CC=CC=C45

Origin of Product

United States

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